

# Disperse Violet 1: A Technical Guide to Photophysical and Spectral Properties

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## Compound of Interest

Compound Name: Disperse Violet 1

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This technical guide provides an in-depth analysis of the photophysical and spectral properties of **Disperse Violet 1** (C.I. 61100), a synthetic anthraquinone dye.<sup>[1]</sup> Known chemically as 1,4-diaminoanthraquinone, this compound is utilized in various industrial applications, including as a colorant for synthetic fibers like polyester and in semi-permanent hair dye formulations.<sup>[2][3]</sup> Its molecular structure, characterized by an anthraquinone core with two amino substituents, is the basis for its distinct color and spectral behavior.<sup>[1]</sup>

Molecular Structure and Identifiers:

- IUPAC Name: 1,4-diaminoanthracene-9,10-dione<sup>[4]</sup>
- CAS Number: 128-95-0<sup>[1][4]</sup>
- Molecular Formula: C<sub>14</sub>H<sub>10</sub>N<sub>2</sub>O<sub>2</sub><sup>[1][4]</sup>
- Molecular Weight: 238.24 g/mol <sup>[1][4]</sup>
- Synonyms: C.I. 61100, 1,4-Diaminoanthraquinone, Solvent Violet 11<sup>[1][4][5]</sup>

## Photophysical and Spectral Characteristics

The photophysical properties of **Disperse Violet 1** are governed by its electronic structure. The anthraquinone skeleton acts as the chromophore, and the electron-donating amino groups (-

NH<sub>2</sub>) function as auxochromes, which modify the absorption and emission characteristics of the molecule.

## UV-Visible Absorption and Solvatochromism

**Disperse Violet 1** exhibits strong absorption in the visible region of the electromagnetic spectrum, which is responsible for its bright purple color.[1] The position of the maximum absorption wavelength ( $\lambda_{\text{max}}$ ) is sensitive to the polarity of the solvent, a phenomenon known as solvatochromism.[6][7] In different solvents, the extent of stabilization of the electronic ground and excited states changes, leading to a shift in the energy gap and, consequently, a shift in the absorption peak.[7] Generally, for dyes with intramolecular charge-transfer (ICT) character, an increase in solvent polarity can lead to a bathochromic (red) shift in the absorption spectrum.[7]

Table 1: UV-Visible Absorption Data for 1,4-Diaminoanthraquinone Derivatives

| Solvent                   | $\lambda_{\text{max}}$ (nm) | Molar Absorptivity ( $\epsilon$ )              | Notes                                                                           |
|---------------------------|-----------------------------|------------------------------------------------|---------------------------------------------------------------------------------|
| Dichloromethane           | ~590-620                    | Not Reported                                   | Data for $\pi$ -extended DAAQ derivatives.[8]                                   |
| Poly(methyl methacrylate) | 601.5                       | 11,640,000 (a <sub>1</sub> cm <sup>10</sup> %) | For a polymeric dye derived from 1,4-diaminoanthraquinone and maleic acid.[9]   |
| Poly(methyl methacrylate) | 591.0                       | 11,610,000 (a <sub>1</sub> cm <sup>10</sup> %) | For a polymeric dye derived from 1,4-diaminoanthraquinone and succinic acid.[9] |

| Poly(methyl methacrylate) | 589.0 | 11,560,000 (a<sub>1</sub>cm<sup>10</sup>%) | For a polymeric dye derived from 1,4-diaminoanthraquinone and adipic acid.[9] |

Note: Data for **Disperse Violet 1** in common monomeric solvents is not extensively detailed in the literature. The table presents data for closely related derivatives to illustrate typical

absorption ranges.

## Fluorescence Properties

While many simple anthraquinones are weakly fluorescent, the presence of amino substituents can enhance fluorescence emission.<sup>[10]</sup> Key parameters include the emission wavelength ( $\lambda_{em}$ ), Stokes shift (the difference between  $\lambda_{max}$  of absorption and emission), and fluorescence quantum yield ( $\Phi_f$ ), which measures the efficiency of the fluorescence process. The fluorescence of aminoanthraquinones is also subject to solvatochromic effects, often showing a significant red shift in emission wavelength with increasing solvent polarity due to stabilization of the charge-transfer excited state.<sup>[11][12]</sup>

Quantitative fluorescence data such as quantum yield and lifetime for **Disperse Violet 1** are not widely reported, suggesting it may have a low quantum yield, a common characteristic for dyes with efficient non-radiative decay pathways.<sup>[13]</sup>

Table 2: Fluorescence Emission Data for Related Aminoanthraquinone Derivatives

| Compound                                       | Solvent            | Excitation<br>$\lambda_{ex}$ (nm) | Emission<br>$\lambda_{em}$ (nm) | Stokes Shift<br>( $cm^{-1}$ ) | Quantum<br>Yield ( $\Phi_f$ ) |
|------------------------------------------------|--------------------|-----------------------------------|---------------------------------|-------------------------------|-------------------------------|
| <b>RBS3<br/>(Anthraquinone<br/>Derivative)</b> | Deionized<br>Water | 420                               | 556                             | -                             | Not<br>Reported               |
| CE8<br>(Anthraquinone<br>Derivative)           | Deionized<br>Water | 276                               | 406                             | -                             | Not Reported                  |

| 1,5-Diaminoanthracene | Various | ~480-500 | ~510-570 | ~2000-2600 | 0.12–0.53 |

Note: This table includes data for other fluorescent anthraquinone derivatives to provide context due to the scarcity of specific data for **Disperse Violet 1**.<sup>[12][14]</sup>

## Experimental Protocols

The following sections detail generalized protocols for measuring the spectral properties of dyes like **Disperse Violet 1**.

## UV-Visible Absorption Spectroscopy

This protocol outlines the procedure for obtaining a UV-Vis absorption spectrum.[\[10\]](#)

- Sample Preparation:
  - Accurately weigh a small quantity of **Disperse Violet 1** powder.
  - Dissolve the compound in a suitable UV-grade solvent (e.g., ethanol, DMSO, chloroform) to create a stock solution of known concentration (typically  $10^{-3}$  to  $10^{-4}$  M).[\[10\]](#)
  - From the stock solution, prepare a dilute sample solution with a final concentration that results in a maximum absorbance between 0.1 and 1.0 for optimal accuracy.
- Instrumentation and Measurement:
  - Power on the UV-Vis spectrophotometer and allow the lamps to stabilize.[\[10\]](#)
  - Set the desired wavelength scan range (e.g., 200–800 nm).[\[10\]](#)
  - Fill a clean quartz cuvette with the pure solvent to serve as the blank/reference.
  - Perform a baseline correction or "auto zero" with the blank cuvette in the spectrophotometer's beam path.[\[10\]](#)
  - Replace the blank cuvette with a matched cuvette containing the sample solution.
  - Acquire the absorption spectrum of the sample.[\[10\]](#)
- Data Analysis:
  - Identify the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) from the resulting spectrum.[\[10\]](#)
  - If the concentration and path length are known, calculate the molar absorptivity ( $\epsilon$ ) using the Beer-Lambert law ( $A = \epsilon cl$ ).

## Fluorescence Spectroscopy

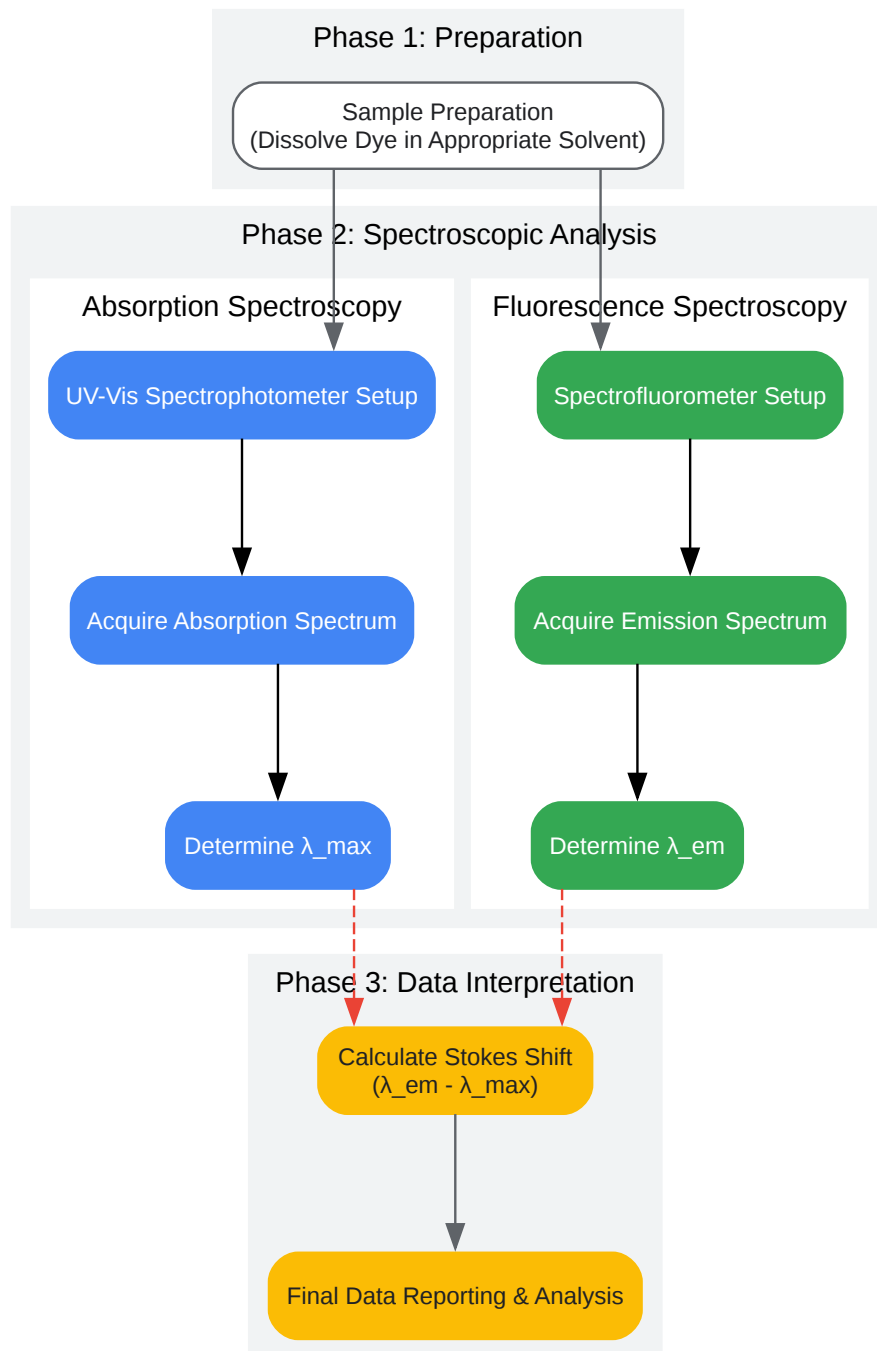
This protocol describes the measurement of a fluorescence emission spectrum.<sup>[10]</sup>

- Sample Preparation:
  - Prepare a very dilute solution of the dye in a fluorescence-grade solvent.
  - The concentration must be low enough to ensure the absorbance at the excitation wavelength is less than 0.1.<sup>[10]</sup> This is critical to avoid inner-filter effects, where emitted light is reabsorbed by other dye molecules.
- Instrumentation and Measurement:
  - Turn on the spectrofluorometer and allow the excitation lamp (typically Xenon) to stabilize.<sup>[10]</sup>
  - Set the excitation monochromator to a wavelength where the dye absorbs light, often its  $\lambda_{\text{max}}$ .
  - Set the emission monochromator to scan a wavelength range starting just above the excitation wavelength to the near-infrared region.
  - Acquire the emission spectrum.
- Data Analysis:
  - Identify the wavelength of maximum fluorescence intensity ( $\lambda_{\text{em}}$ ).
  - Calculate the Stokes shift in nanometers ( $\lambda_{\text{em}} - \lambda_{\text{abs}}$ ) or convert to wavenumbers ( $\text{cm}^{-1}$ ) for a more accurate energy representation.

## Visualized Workflow and Logical Relationships

While **Disperse Violet 1** is not involved in biological signaling pathways, its characterization follows a well-defined experimental workflow. The following diagram illustrates the logical process for analyzing its photophysical properties.

## Workflow for Photophysical Characterization of Disperse Violet 1

[Click to download full resolution via product page](#)Caption: Experimental workflow for the photophysical analysis of **Disperse Violet 1**.

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